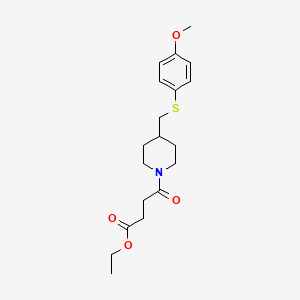

Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a thioether-linked 4-methoxyphenyl group and an ethyl 4-oxobutanoate moiety. This structure combines aromatic, heterocyclic, and ketone-ester functionalities, making it a candidate for diverse pharmacological and chemical applications.

Properties

IUPAC Name |

ethyl 4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4S/c1-3-24-19(22)9-8-18(21)20-12-10-15(11-13-20)14-25-17-6-4-16(23-2)5-7-17/h4-7,15H,3,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRFLOQHGFKIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to exhibit activity against different viruses

Mode of Action

It’s worth noting that piperidine derivatives have been found to inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction. This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. The downstream effects of these reactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.

Result of Action

Based on the potential antiviral activity of similar compounds, it can be speculated that the compound might inhibit viral replication or entry into host cells.

Biological Activity

Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate, identified by its CAS number 1421483-88-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H27NO4S, with a molecular weight of 365.5 g/mol. The compound features a piperidine ring, which is known for its biological significance in medicinal chemistry.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with similar structural motifs have shown broad-spectrum antimicrobial effects. Research indicates that derivatives containing the piperidine structure often possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .

- Anticancer Potential : The incorporation of a methoxyphenyl group in the structure may enhance the compound's interaction with cellular targets involved in cancer proliferation. Studies on related compounds have demonstrated their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Neuropharmacological Effects : The piperidine moiety is associated with various neuropharmacological activities, including analgesic and anti-depressant effects. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, providing potential therapeutic avenues for neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some studies suggest that compounds with piperidine derivatives can inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells .

- Receptor Modulation : The interaction with neurotransmitter receptors may explain the compound's potential in treating mood disorders and pain management. Research indicates that structural modifications can significantly influence binding affinity and selectivity towards specific receptors .

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives containing the piperidine ring exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

- Anticancer Activity : Research on related oxobutanoate derivatives revealed their ability to induce apoptosis in various cancer cell lines, suggesting that structural features like the methoxy group play a crucial role in enhancing cytotoxicity .

- Neuropharmacological Studies : A comparative analysis showed that similar piperidine-based compounds effectively reduced pain responses in animal models, indicating potential for development as analgesics.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H27NO4S |

| Molecular Weight | 365.5 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuropharmacological Effects | Potential analgesic and antidepressant properties |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) has been investigated for its potential antidepressant effects. Studies have shown that compounds with similar structures can interact with serotonin and norepinephrine receptors, suggesting this compound may exhibit similar properties.

Case Study : A study published in Journal of Medicinal Chemistry evaluated derivatives of piperidine and their effects on neurotransmitter systems. The findings indicated that modifications on the piperidine ring could enhance binding affinity to serotonin receptors, which is crucial for antidepressant activity .

2. Anticancer Properties

Research has indicated that certain piperidine derivatives possess anticancer properties by inducing apoptosis in cancer cells. This compound) may share these properties due to its structural similarities.

Data Table: Anticancer Activity of Piperidine Derivatives

| Compound Name | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Compound A | Apoptosis induction | Breast Cancer | |

| Compound B | Cell cycle arrest | Lung Cancer | |

| Ethyl 4-(...) | TBD | TBD | TBD |

Pharmacological Applications

1. Pain Management

The compound's interaction with pain receptors suggests potential use as an analgesic. Similar compounds have been studied for their ability to modulate pain pathways effectively.

Case Study : A comparative analysis of various piperidine derivatives for analgesic activity demonstrated that modifications can significantly enhance efficacy in pain relief models .

2. Neurological Disorders

Given its potential effects on neurotransmitter systems, this compound may also be explored for treating neurological disorders such as anxiety or schizophrenia.

Material Science Applications

Beyond medicinal chemistry, this compound) has applications in material science, particularly in the development of novel polymers and coatings.

1. Polymer Chemistry

The compound can act as a monomer or additive in polymer synthesis, potentially enhancing properties such as flexibility and thermal stability.

Data Table: Polymer Properties with Additives

| Additive Name | Property Enhanced | Application Area |

|---|---|---|

| Ethyl 4-(...) | Flexibility | Coatings |

| Compound C | Thermal stability | Aerospace materials |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance aromatic ring stability and influence reactivity in electrophilic substitution. Chloro substituents (electron-withdrawing) may alter solubility and metabolic stability .

- Ester Chain Length :

Commercial Availability

Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate is commercially available through 12 suppliers, highlighting its accessibility for research. In contrast, analogs like Ethyl 4-(4-chlorophenyl)-4-oxobutanoate are less widely sourced .

Q & A

Q. What are the recommended synthetic strategies for Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine-thioether intermediate via nucleophilic substitution between 4-mercaptopiperidine derivatives and 4-methoxybenzyl chloride.

- Step 2 : Condensation with ethyl 4-oxobutanoate using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or acetonitrile).

- Purification : Refluxing followed by crystallization in ethanol or column chromatography with silica gel . Key considerations include temperature control (0–5°C for sensitive steps) and inert atmospheres to prevent oxidation of the thioether group .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the piperidine ring conformation (e.g., δ 2.5–3.5 ppm for N-CH groups) and the thioether linkage (δ 3.8–4.2 ppm for SCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 421.17) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Byproducts : Unreacted 4-methoxybenzyl chloride or incomplete coupling intermediates.

- Mitigation : Optimize stoichiometry (1.2:1 molar ratio for nucleophilic substitution) and use scavengers like polymer-bound thiophiles .

- Purification : Gradient elution in column chromatography or recrystallization in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. acetonitrile), catalyst loadings (e.g., 5–10 mol% EDCI), and reaction time (6–24 hrs). Response surfaces identify optimal conditions .

- Continuous Flow Chemistry : Microreactors enhance mixing and heat transfer, reducing side reactions (e.g., thioether oxidation) and improving reproducibility .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

- Case Example : Discrepancies in C NMR chemical shifts for the 4-oxobutanoate moiety (predicted: δ 170–175 ppm vs. observed: δ 168–172 ppm) may arise from solvent effects or conformational flexibility.

- Solution : Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO) to refine predictions . Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays?

- Kinetic Studies : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 μM) .

- SAR Analysis : Compare with analogs lacking the 4-methoxyphenylthio group to assess its role in binding affinity .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (UV/Vis) for 4 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolyzed ester or oxidized thioether) .

- Recommendations : Store at –20°C in amber vials under argon to prevent hydrolysis/oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.